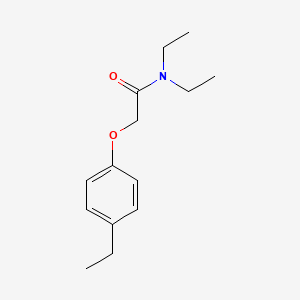

N,N-diethyl-2-(4-ethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-diethyl-2-(4-ethylphenoxy)acetamide” is likely to be an organic compound, based on its nomenclature. It seems to be an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) attached to nitrogen .

Synthesis Analysis

While specific synthesis methods for “N,N-diethyl-2-(4-ethylphenoxy)acetamide” are not available, acetamide compounds are generally prepared commercially by the reaction of amines with acetic anhydride or acetic acid .Scientific Research Applications

Medicinal Chemistry and Drug Design

N,N-diethyl-2-(4-ethylphenoxy)acetamide: is a valuable compound in medicinal chemistry for the design and synthesis of new pharmaceutical compounds. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents. The compound’s versatility in forming derivatives makes it a cornerstone in drug development, particularly in the creation of molecules with potential anti-inflammatory, analgesic, or antipyretic effects .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules. Its phenoxy acetamide group is a functional moiety in various bioactive compounds, including chalcones, indoles, and quinolines, which are known for their diverse pharmacological activities .

Repellent Formulations

In the field of public health, derivatives of phenoxy acetamide, like N,N-diethyl-2-(4-ethylphenoxy)acetamide , have been investigated for their repellent properties against insects such as Aedes aegypti, the primary vector for dengue fever and Zika virus .

Prodrug Development

The compound’s structure is conducive to the development of prodrugs. By attaching specific trigger motifs, such as dipeptides or glycosides, the compound can be engineered to release active pharmaceutical ingredients in a controlled manner, enhancing the efficacy and safety profile of drugs .

Chemical Library Construction

Enamine_000058: can be used to build extensive chemical libraries for high-throughput screening. Its structural diversity and reactivity make it an excellent candidate for creating large compound libraries that can be screened for various biological activities .

Material Science

The compound’s unique properties can be exploited in material science, particularly in the development of smart materials that respond to environmental stimuli. Its molecular structure could be incorporated into polymers or coatings that change properties in response to specific triggers .

Organic Synthesis

In organic chemistry, N,N-diethyl-2-(4-ethylphenoxy)acetamide is used as an intermediate in various synthetic pathways. It can undergo transformations such as alkylation, acylation, and cyclization, which are fundamental reactions in the synthesis of complex organic molecules .

Computational Chemistry

Lastly, computational chemistry applications benefit from the study of Enamine_000058 . Its molecular interactions and physicochemical properties can be modeled and predicted, aiding in the understanding of drug-receptor interactions and the optimization of pharmacokinetic and pharmacodynamic profiles .

Mechanism of Action

properties

IUPAC Name |

N,N-diethyl-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-12-7-9-13(10-8-12)17-11-14(16)15(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWLKYXDUZZRGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl]-1-methylpyridinium iodide](/img/structure/B5195834.png)

![2-imino-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5195850.png)

![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)

![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)

![N-(4-fluorobenzyl)-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5195881.png)

![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)

![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5195891.png)

![2-[(4-iodobenzyl)thio]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B5195898.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)